6-Ethoxy-4-methylnicotinonitrile
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Overview
Description
6-Ethoxy-4-methylnicotinonitrile is a chemical compound with the molecular formula C9H10N2O It is a derivative of nicotinonitrile, characterized by the presence of an ethoxy group at the 6th position and a methyl group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-4-methylnicotinonitrile typically involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature. The reaction proceeds through a series of steps, including conjugated addition, intramolecular cyclization, and regioselective alkylation . The reaction conditions are mild, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which offers advantages such as reduced reaction times, improved yields, and enhanced safety. This method involves the use of inexpensive, acyclic commodity-based raw materials and terminates in a batch crystallization yielding high-purity product .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-4-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Ethoxy-4-methylnicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-4-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Ethoxy-4-methylnicotinonitrile include:
- 6-Methoxy-4-methylnicotinonitrile
- 2-Bromo-4-methylnicotinonitrile
- 6-Alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
6-ethoxy-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-3-12-9-4-7(2)8(5-10)6-11-9/h4,6H,3H2,1-2H3 |
InChI Key |
DNUVHQRYTWJYKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C)C#N |
Origin of Product |
United States |
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